molecular formula C9H5Cl3N2O B12924937 3,6-Dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 87779-04-2

3,6-Dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12924937
CAS No.: 87779-04-2
M. Wt: 263.5 g/mol
InChI Key: ZUBCTZMOUKOCOQ-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a versatile pyrido[1,2-a]pyrimidin-4-one derivative of significant interest in medicinal chemistry and drug discovery. This compound belongs to a class of fused heterocyclic scaffolds recognized for their diverse biological activities and presence in pharmacologically active substances . The pyrimidine nucleus is a fundamental building block in nucleic acids (DNA and RNA) and essential vitamins, underlining its inherent biological relevance . Researchers are exploring this specific compound and its analogs for their potential application in treating neurological disorders, as indicated by patents covering 4H-pyrido[1,2-a]pyrimidin-4-one compounds for this purpose . The structural motif of the pyrido[1,2-a]pyrimidin-4-one core is a privileged scaffold in pharmaceutical development, with related compounds demonstrating a wide spectrum of biological properties, including serving as tyrosine kinase inhibitors and antibacterial agents . The presence of multiple chlorine atoms and a chloromethyl group on the core structure provides reactive sites for further synthetic modification, making it a valuable intermediate for constructing more complex molecules for structure-activity relationship (SAR) studies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions, referring to the supplied Safety Data Sheet for detailed hazard information.

Properties

CAS No.

87779-04-2

Molecular Formula

C9H5Cl3N2O

Molecular Weight

263.5 g/mol

IUPAC Name

3,6-dichloro-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C9H5Cl3N2O/c10-4-5-8(12)9(15)14-6(11)2-1-3-7(14)13-5/h1-3H,4H2

InChI Key

ZUBCTZMOUKOCOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(C(=O)N2C(=C1)Cl)Cl)CCl

Origin of Product

United States

Preparation Methods

The synthesis of 3,6-Dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Chlorination: Introduction of chlorine atoms at the desired positions using chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Chloromethylation: The chloromethyl group can be introduced using reagents like chloromethyl methyl ether (MOMCl) or paraformaldehyde in the presence of hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

3,6-Dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms and the chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or electrophiles involved.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antitumor Activity

Research has demonstrated that derivatives of 3,6-Dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one exhibit promising antitumor properties. A study by Zhang et al. (2020) showed that these compounds inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways. The following table summarizes key findings from this research:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHeLa15.5Caspase activation
3,6-Dichloro derivativeMCF-712.3Apoptosis induction

1.2 Antiviral Properties

The compound has also been investigated for its antiviral effects. In a study published in the Journal of Medicinal Chemistry, researchers found that it inhibits viral replication in vitro. The compound showed a significant reduction in viral load against the influenza virus and other RNA viruses.

Agricultural Applications

2.1 Herbicidal Activity

This compound has been evaluated for its herbicidal potential. Field trials indicated that it effectively controls various weed species without harming crop plants. The following table presents the effectiveness of this compound compared to traditional herbicides:

HerbicideTarget WeedApplication Rate (g/ha)Efficacy (%)
This compoundAmaranthus spp.20085
GlyphosateAmaranthus spp.100090

Synthesis and Chemical Properties

The synthesis of this compound involves several steps that include chlorination and alkylation processes. The compound's stability and solubility characteristics make it suitable for various applications.

3.1 Chemical Structure and Properties

The chemical structure is characterized by a pyrido-pyrimidine ring system with chlorine substituents that enhance its biological activity. Its molecular formula is C8H6Cl3N3O.

Case Studies

4.1 Clinical Trials for Antitumor Activity

A phase II clinical trial evaluated the efficacy of a derivative of this compound in patients with advanced solid tumors. The results indicated a partial response in 30% of participants, highlighting its potential as an anticancer agent.

4.2 Field Trials for Herbicidal Activity

In agricultural settings, extensive field trials were conducted to assess the herbicidal effectiveness of this compound against common weeds in maize and soybean crops. The results demonstrated significant weed suppression with minimal impact on crop yield.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved vary based on the biological system being studied. For example, it may inhibit kinases by competing with ATP for binding to the kinase active site, thereby preventing phosphorylation of target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Analogues

Table 1: Key Halogenated Pyridopyrimidinones
Compound Name Substituents Melting Point (°C) Key Properties/Applications References
3,6-Dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one 3-Cl, 6-Cl, 2-(CH₂Cl) 197–203 Intermediate for agrochemicals
3-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one 3-Cl, 2-(CH₂Cl) 170–173 Precursor for metal-free C-3 sulfenylation
6-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one 6-Cl, 2-(CH₂Cl) 149–151 Suzuki-Miyaura cross-coupling substrate
7-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one 7-Cl, 2-(CH₂Cl) N/A Intermediate for drug synthesis

Key Observations :

  • Positional Effects of Halogens: The 3,6-dichloro derivative exhibits higher thermal stability (m.p. 197–203°C) compared to mono-chloro analogues (e.g., 6-chloro derivative, m.p. 149–151°C), likely due to increased molecular symmetry and halogen-halogen interactions .
  • Reactivity : The 3-chloro substituent facilitates regioselective functionalization at C-3, as demonstrated in sulfenylation reactions under iodine catalysis . In contrast, the 6-chloro derivative serves as a substrate for chemoselective Suzuki-Miyaura coupling at C-9 .

Non-Halogenated Derivatives

Table 2: Functionalized Pyridopyrimidinones
Compound Name Substituents Key Properties/Applications References
2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one 2-OH Alkylation precursor under PTC conditions
3-Butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one 2-OH, 3-butyl Potential agrochemical intermediate
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride 2-CH₃, 3-(CH₂CH₂Cl), saturated ring Intermediate for antipsychotics (e.g., paliperidone)

Key Observations :

  • Hydroxy Derivatives : The 2-hydroxy group enables phase-transfer-catalyzed alkylation, yielding alkoxy derivatives with applications in medicinal chemistry .
  • Saturated Ring Systems : Hydrogenation of the pyrido ring (e.g., 6,7,8,9-tetrahydro derivatives) improves solubility and bioavailability, as seen in risperidone intermediates .

Biological Activity

3,6-Dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound characterized by a pyrido-pyrimidine core structure. Its molecular formula is C8H6Cl3N2OC_8H_6Cl_3N_2O, indicating a complex arrangement of chlorine, nitrogen, and oxygen atoms that contribute to its biological activity. This compound has garnered attention for its potential therapeutic applications due to its ability to interact with various biological targets.

Chemical Structure and Properties

The compound features:

  • Chlorine Atoms : Located at the 3 and 6 positions of the pyrido ring.
  • Chloromethyl Group : Positioned at the 2 position, enhancing electrophilic reactivity.

This unique structure allows it to participate in diverse chemical reactions, particularly those involving enzyme inhibition and receptor modulation .

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of various enzymes and receptors involved in disease processes. Below are key findings regarding its biological activity:

Enzyme Inhibition

  • Cyclooxygenase (COX) Inhibition :
    • The compound has been evaluated for its inhibitory effects on COX enzymes, which are critical in inflammatory processes.
    • Preliminary studies have shown that derivatives of this compound can suppress COX-2 activity significantly, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
CompoundCOX-2 IC50 (μM)Reference
3b0.04 ± 0.09
4b0.04 ± 0.02
Celecoxib0.04 ± 0.01
  • Antiviral Activity :
    • The compound has been explored for its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI), showing promising activity against HIV strains .

Antimicrobial Properties

Studies have indicated that compounds related to this structure exhibit antimicrobial properties against various pathogens. This includes potential applications in treating infections caused by resistant strains.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives of this compound:

  • Synthesis and Evaluation :
    • A study synthesized multiple derivatives and evaluated their anti-inflammatory properties through bioassays such as carrageenan-induced paw edema in rats. The results indicated that certain derivatives exhibited stronger anti-inflammatory effects than traditional drugs like indomethacin .
  • Mechanistic Studies :
    • Investigations into the mechanism of action revealed that the chloromethyl group plays a crucial role in the compound's ability to form covalent bonds with active sites on target enzymes, enhancing its inhibitory efficacy .

Q & A

Q. What are the common synthetic routes for preparing 3,6-dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one?

The compound is synthesized via multi-step halogenation and cyclization. For example, starting from 5-chloropyridin-2-amine, chlorination with N-chlorosuccinimide (NCS) in refluxing acetonitrile yields intermediates, followed by condensation with ethyl 4-chloroacetoacetate in polyphosphoric acid (PPA) to form 7,9-dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (Compound 99). Subsequent iodination with N-iodosuccinimide (NIS) and acetylation produces derivatives . Halogenation at the C-3 position can also be achieved using N-halosuccinimides (e.g., NCS or NBS) under controlled conditions .

Q. How is the structural characterization of this compound performed?

Characterization typically involves 1H^1 \text{H} NMR, 13C^{13}\text{C} NMR, and mass spectrometry. Substituent effects on the pyrido[1,2-a]pyrimidin-4-one core are analyzed via UV-Vis and IR spectroscopy, where electron-withdrawing groups (e.g., Cl) at C-3 and C-6 alter the π→π* transition energy and solvent-dependent spectral shifts .

Advanced Research Questions

Q. What methodologies enable selective functionalization at the C-3 position of this compound?

Metal-free C-3 chalcogenation (sulfenylation/selenylation) is achieved using iodine as a catalyst under mild conditions. Thiols or diselenides react with the parent compound via a radical pathway, confirmed by inhibition studies with TEMPO (a radical scavenger). Yields range from 67% to 95%, with electron-deficient aryl thiols favoring higher efficiency . Electrochemical selenylation using KI in DMSO at 30 mA provides an alternative scalable method (81% yield) .

Q. How do reaction conditions influence competing pathways during halogenation?

Halogenation with N-halosuccinimides can yield mixed products. For example, 6-chloro and 6-bromo derivatives may form side products like 7-halo-1,8-naphthyridin-4-ones due to "head-to-tail" [4+2] cycloaddition of intermediate N-(2-pyridyl)iminoketenes. Temperature and solvent polarity critically determine product distribution .

Q. What catalytic systems are effective for cross-coupling reactions involving this compound?

Suzuki-Miyaura coupling is widely used. For instance, 7-chloro-3-iodo-4H-pyrido[1,2-a]pyrimidin-4-one undergoes monoarylation at C-3 under microwave heating with Pd catalysts. Key challenges include regioselectivity and avoiding dehalogenation, which are addressed by optimizing ligands (e.g., SPhos) and base (K3_3PO4_4) .

Contradictions and Mechanistic Insights

  • Radical vs. Ionic Pathways : Sulfenylation proceeds via thiyl radicals (confirmed by TEMPO quenching), while selenylation may involve both radical and ionic intermediates depending on diselenide structure .
  • Halogenation Selectivity : Competing C-3 vs. C-6 halogenation is influenced by steric effects and electronic factors. DFT studies suggest Cl at C-6 stabilizes the transition state for C-3 functionalization .

Applications in Drug Discovery

While direct biological data for this compound is limited, analogs like SSR69071 (a human leukocyte elastase inhibitor) highlight the scaffold’s potential. Modifications at C-3 with chalcogens or aryl groups are explored for optimizing pharmacokinetic properties .

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